The compound is classified under the category of pharmaceutical intermediates and is often used in research settings to study the pharmacodynamics and pharmacokinetics of related compounds. Its Chemical Abstracts Service (CAS) number is 1794811-52-1, and it has a molecular formula of with a molecular weight of approximately 245.7 g/mol .
The synthesis of 4-Methoxy Moxonidine-d4 involves several steps, beginning with the preparation of key intermediates. A common synthetic route includes the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with methanol in the presence of a base to introduce the methoxy group. This process can be optimized by controlling reaction parameters such as temperature and pH to improve yield and purity .
Industrial Production: Industrial methods for producing this compound mirror laboratory synthesis but are scaled up for efficiency. These methods utilize large reactors and incorporate purification techniques such as crystallization and chromatography to ensure high-quality output.
The molecular structure of 4-Methoxy Moxonidine-d4 can be represented by its canonical SMILES notation: CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC. The compound features a pyrimidine ring with a methoxy group and a deuterated imidazoline moiety.
Key Structural Data:
4-Methoxy Moxonidine-d4 can undergo various chemical reactions:
Common Reagents:
The primary mechanism of action for 4-Methoxy Moxonidine-d4 involves its selective binding to the imidazoline receptor subtype I1. This interaction leads to modulation of the sympathetic nervous system, resulting in decreased blood pressure.
Pharmacokinetics:
The physical properties of 4-Methoxy Moxonidine-d4 include its appearance as a white solid with a density of approximately 1.5 g/cm³. Its chemical properties allow it to participate in various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.
Relevant Data:
4-Methoxy Moxonidine-d4 has diverse applications across several scientific domains:
This compound's unique properties make it valuable for both research and industrial applications, contributing significantly to advancements in pharmacology and analytical methodologies.
The synthesis of 4-Methoxy Moxonidine-d4 targets precise deuteration at the 4,4,5,5 positions of the imidazoline ring, producing the isotopologue N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d₄)-4,6-dimethoxy-2-methylpyrimidin-5-amine [2] . Two primary methodologies enable this site-specific labeling:
Table 1: Comparison of Deuteration Methods for 4-Methoxy Moxonidine-d4
| Method | Catalyst/Solvent | Conditions | Deuteration Efficiency |
|---|---|---|---|
| H/D Exchange | DBU/TEA in D₂O | RT, 24–48 hr | >98% at C4,C5 positions |
| Catalytic Hydrogenation | Pd/C, D₂ gas | 60°C, 3 atm | 99.5% isotopic purity |
The imidazoline ring's stereoelectronic properties dictate regioselectivity: Electron-withdrawing pyrimidine substituents enhance C-H acidity at C4/C5, enabling selective deuterium exchange without side reactions [3] [8].
Optimizing H/D exchange for 4-Methoxy Moxonidine-d4 requires addressing kinetic and thermodynamic challenges:
N,N,N-Triethylamine (TEA): Milder base suitable for acid-sensitive substrates; achieves >90% deuteration in 48 hr [3].
Solvent Systems:
Aqueous mixtures enable rapid exchange but necessitate pH buffering to prevent deuterium loss [3].
Metal Complex-Mediated Exchange:
Critical Challenge: Avoiding back-exchange during workup. Quenching with acidic deuterated solvents (e.g., CD₃CO₂D) preserves deuterium incorporation [7].
Quantifying deuterium in 4-Methoxy Moxonidine-d4 demands orthogonal analytical techniques:
Table 2: Analytical Validation Parameters for 4-Methoxy Moxonidine-d4
| Technique | Target Parameter | Sensitivity | Limitations |
|---|---|---|---|
| HRMS | Isotopic purity | 0.1 amu resolution | Cannot distinguish isomers |
| ¹H NMR | Regioselectivity | 5% impurity detection | Low sensitivity for d₃/d₅ |
| MRR | Positional isotopomer purity | 0.01% | Requires vaporized samples |
HDX-MS Protocols: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) monitors solution dynamics. For 4-Methoxy Moxonidine-d4, it verifies deuterium retention during LC separation by comparing back-exchange rates against non-deuterated analogs [1] [5].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5